

# Application Notes and Protocols for Flow Cytometry-Based ADC Internalization Studies

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] The therapeutic efficacy of an ADC is critically dependent on its ability to bind to a specific antigen on the surface of a cancer cell and subsequently be internalized.[3] [4][5][6] This internalization process, typically through receptor-mediated endocytosis, allows for the trafficking of the ADC to intracellular compartments, such as lysosomes, where the cytotoxic payload is released to exert its effect.[1][4][5] Therefore, the accurate quantification of ADC internalization is a crucial step in the preclinical development and selection of optimal ADC candidates.[3][7]

Flow cytometry is a robust and high-throughput technique widely used to measure the internalization of antibodies and ADCs.[3][8][9][10] This method allows for the quantitative analysis of fluorescence intensity on a single-cell basis, enabling the determination of the rate and extent of ADC uptake.[8][9] This document provides detailed protocols for assessing ADC internalization using two primary flow cytometry-based approaches: a pH-sensitive dye-based assay and an antibody-quenching assay.

# **Principle of the Assays**



- 1. pH-Sensitive Dye-Based Assay: This method utilizes a fluorescent dye that is conjugated to the ADC and exhibits pH-dependent fluorescence.[11][12] The dye is non-fluorescent or weakly fluorescent at the neutral pH of the extracellular environment (pH ~7.4).[12] Upon internalization of the ADC-dye conjugate into the acidic environment of endosomes and lysosomes (pH 4.5-6.5), the dye becomes highly fluorescent.[11][12][13] The increase in intracellular fluorescence, measured by flow cytometry, directly correlates with the amount of internalized ADC.[8]
- 2. Antibody-Quenching Assay: This technique involves labeling the ADC with a standard fluorophore. After allowing the ADC to internalize, a quenching antibody that specifically recognizes the fluorophore is added to the cells.[9] This quenching antibody binds to any ADC remaining on the cell surface and quenches its fluorescence.[9][14] The remaining fluorescence, detected by flow cytometry, represents the internalized, protected fraction of the ADC.[9]

# **Experimental Protocols**

### I. ADC Internalization Assay Using a pH-Sensitive Dye

This protocol is adapted for a generic pH-sensitive dye that conjugates to the antibody. Specific manufacturer's instructions for the dye conjugation should be followed.

#### A. Materials

- Target cells expressing the antigen of interest
- ADC conjugated to a pH-sensitive dye (e.g., pHrodo™ Red or similar)
- Isotype control antibody conjugated to the same pH-sensitive dye
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- FACS Buffer (PBS with 1-2% FBS and 0.1% sodium azide)
- Propidium Iodide (PI) or other viability dye



### Flow cytometer

#### B. Protocol

- Cell Preparation:
  - Culture target cells to a sufficient density.
  - Harvest cells using a non-enzymatic cell dissociation solution to maintain cell surface antigen integrity.
  - $\circ$  Wash the cells twice with ice-cold PBS and resuspend in complete culture medium at a concentration of 1 x 10<sup>6</sup> cells/mL.
- ADC Labeling and Incubation:
  - Prepare working solutions of the pH-sensitive dye-conjugated ADC and isotype control in complete culture medium at the desired final concentration (typically in the range of 1-10 μg/mL).
  - Add the ADC or isotype control solution to the cell suspension.
  - Incubate the cells at 37°C in a 5% CO2 incubator for various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to assess internalization kinetics.
  - For the 0-hour time point (surface binding control), incubate the cells with the ADC on ice for 30-60 minutes.
- Sample Processing:
  - Following incubation, wash the cells twice with ice-cold FACS buffer to remove unbound ADC.
  - Resuspend the cells in 300-500 μL of FACS buffer.
  - Just before analysis, add a viability dye such as Propidium Iodide to exclude dead cells from the analysis.



- Flow Cytometry Analysis:
  - Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000 live, single cells).
  - Measure the fluorescence intensity of the pH-sensitive dye in the appropriate channel.
  - Analyze the data using flow cytometry analysis software. Gate on the live, single-cell population and determine the Mean Fluorescence Intensity (MFI) of the pH-sensitive dye.

### C. Data Analysis

- The MFI of the isotype control is subtracted from the MFI of the ADC at each time point to correct for non-specific uptake.
- The internalization is often expressed as the fold increase in MFI over the 0-hour time point or as a percentage of the maximum MFI.

# II. ADC Internalization Assay Using an Antibody-Quenching Method

### A. Materials

- Target cells expressing the antigen of interest
- ADC labeled with a fluorophore (e.g., Alexa Fluor™ 488)
- Unlabeled isotype control antibody
- Anti-fluorophore quenching antibody (e.g., anti-Alexa Fluor™ 488 antibody)
- · Complete cell culture medium
- PBS
- FACS Buffer
- PI or other viability dye



Flow cytometer

#### B. Protocol

- Cell Preparation:
  - Follow the same cell preparation steps as in Protocol I.
- ADC Incubation:
  - Prepare working solutions of the fluorescently labeled ADC and unlabeled isotype control in complete culture medium.
  - Add the ADC or isotype control to the cell suspension.
  - Incubate the cells at 37°C for various time points.
  - Include a control incubated on ice to measure total surface binding.
- · Quenching Step:
  - After incubation, wash the cells twice with ice-cold FACS buffer.
  - Resuspend the cells in a solution containing the anti-fluorophore quenching antibody at a saturating concentration.
  - Incubate on ice for 30 minutes in the dark to quench the fluorescence of the surfacebound ADC.
- · Sample Processing and Analysis:
  - Wash the cells once with ice-cold FACS buffer to remove the excess quenching antibody.
  - Resuspend the cells in FACS buffer containing a viability dye.
  - Acquire and analyze the data on a flow cytometer as described in Protocol I.
- C. Data Analysis



• The percentage of internalization can be calculated using the following formula: % Internalization = (MFI of quenched sample / MFI of unquenched sample) x 100

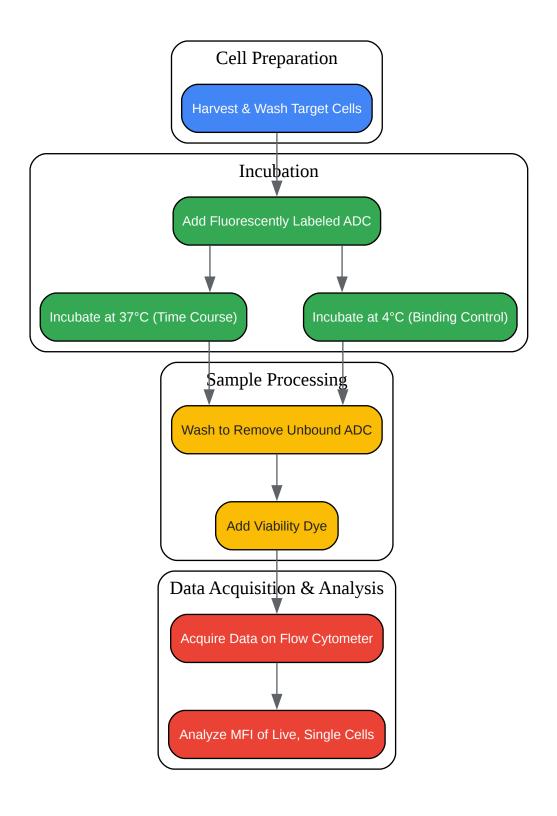
## **Data Presentation**

Table 1: Representative Experimental Parameters for ADC Internalization Assays

Parameter	pH-Sensitive Dye Assay	Antibody-Quenching Assay
Cell Density	1 x 10^6 cells/mL	1 x 10^6 cells/mL
ADC Concentration	1 - 10 μg/mL	1 - 10 μg/mL
Isotype Control	Conjugated to pH-sensitive dye	Unlabeled
Incubation Temperature	37°C (internalization), 4°C (binding)	37°C (internalization), 4°C (binding)
Incubation Time	Time course (e.g., 0, 1, 4, 24h)	Time course (e.g., 0, 1, 4, 24h)
Quenching Antibody	Not Applicable	Saturating concentration
Viability Dye	Propidium Iodide, DAPI, etc.	Propidium Iodide, DAPI, etc.
Primary Readout	Mean Fluorescence Intensity (MFI)	% Internalization (MFI ratio)

# **Visualizations**

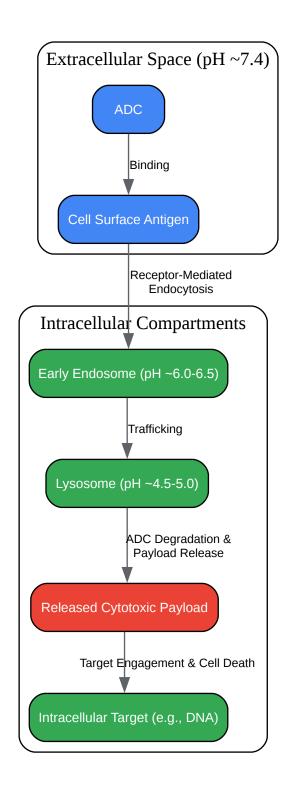




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Caption: Experimental workflow for ADC internalization assay using flow cytometry.





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Caption: Signaling pathway of ADC internalization and payload release.



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